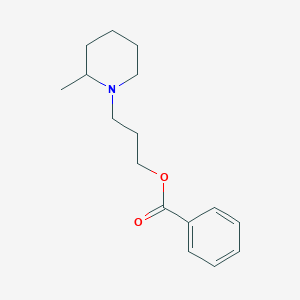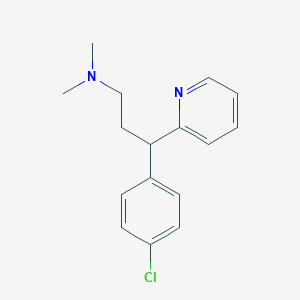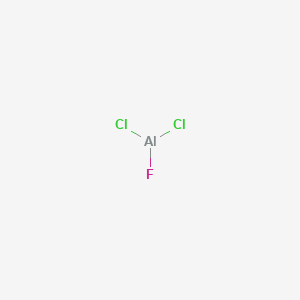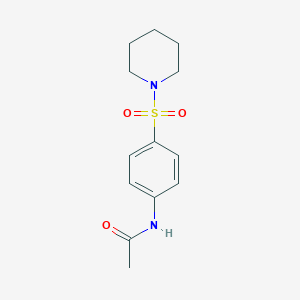
Natriumoleat
Übersicht
Beschreibung
Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid. It is commonly used as an emulsifier, surfactant, and detergent. This compound is a white to slightly yellow powder with a mild tallow-like odor. Sodium oleate is soluble in water and alcohol, and it is widely used in various industrial and scientific applications due to its unique properties .
Wissenschaftliche Forschungsanwendungen
Natriumoleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tensid und Emulgator in verschiedenen chemischen Reaktionen und Formulierungen verwendet.
Biologie: Wird im Studium von Lipidmembranen und Mizellbildung eingesetzt.
Medizin: Wird auf sein Potenzial untersucht, die Wirksamkeit von Antibiotika zu verbessern und die Biofilmbildung zu stören.
Industrie: Wird bei der Herstellung von Seifen, Waschmitteln und als Flotationsmittel in der Mineralaufbereitung eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch seine tensidischen Eigenschaften. Es stört die Integrität des Biofilms und verbessert das Eindringen von Antibiotika, indem es etablierte Biofilme destabilisiert. Diese Wirkung wird durch die Wechselwirkung mit Lipidmembranen und die Bildung von Mizellen vermittelt. Zusätzlich kann this compound eine Steatose und Entzündung in Hepatozyten induzieren, wobei an der Reaktion beteiligte Signalwege wie Toll-like-Rezeptor 2 und Nuclear Factor-κB beteiligt sind .
Ähnliche Verbindungen:
Natriumstearat: Ein weiteres Natriumsalz einer Fettsäure, das ähnlich als Tensid und Emulgator verwendet wird.
Natriumpalmitat: Ein Natriumsalz der Palmitinsäure, das ebenfalls in Seifen und Waschmitteln verwendet wird.
Natriumlaurat: Ein Natriumsalz der Laurinsäure, das häufig in Körperpflegeprodukten verwendet wird.
Einzigartigkeit: this compound ist aufgrund seiner einfach ungesättigten Struktur einzigartig, die ihm spezifische Eigenschaften wie einen niedrigeren Schmelzpunkt und eine bessere Löslichkeit in Wasser im Vergleich zu gesättigten Fettsäuresalzen wie Natriumstearat verleiht .
Wirkmechanismus
Target of Action
Sodium oleate, a monounsaturated fatty acid sodium, primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .
Mode of Action
Sodium oleate interacts with its targets by acting as a Na+/K+ ATPase activator . This interaction results in changes in the electrochemical gradient across the cell membrane, affecting cellular functions. Sodium oleate also acts as a surfactant , lowering the surface tension of water, enabling it to more effectively bind with and remove oily residues and dirt from surfaces .
Biochemical Pathways
Sodium oleate affects various biochemical pathways. For instance, it upregulates the expression of genes causing fatty acid oxidation by deacetylation of PGC1α via PKA-dependent activation of the SIRT1-PGC1α complex . It also regulates E-selectin and sICAM expression . Furthermore, sodium oleate can inhibit UGT1A1-mediated chrysin glucuronidation .
Pharmacokinetics
It’s known that fatty acids like sodium oleate are taken up by tissues and then stored in the form of triglycerides or oxidized . Sodium oleate’s solubility, permeation enhancement, and pharmacokinetic modulation with functional excipients are crucial for developing formulations ranging from intravenous to oral and enhancing the oral bioavailability .
Result of Action
Sodium oleate’s action results in several molecular and cellular effects. It excels at removing dirt, oils, and impurities from surfaces . In the realm of cosmetics, sodium oleate is known for its versatility and efficacy. It enhances product stability, texture, and performance .
Action Environment
The action of sodium oleate can be influenced by environmental factors. For instance, temperature can significantly impact the efficiency of sodium oleate. As the temperature decreases, the surface tension of sodium oleate solution increases, which in turn lowers its efficiency, resulting in a decrease in the flotation efficiency of spodumene .
Biochemische Analyse
Biochemical Properties
Sodium Oleate plays a significant role in biochemical reactions, particularly in the hydration of unsaturated fatty acids. This enzyme requires an FAD cofactor that functions to optimize the active site structure .
Molecular Mechanism
The molecular mechanism of Sodium Oleate primarily involves its interaction with oleate hydratase. The enzyme requires an FAD cofactor for its function, and Sodium Oleate’s role in this reaction is to serve as the substrate for the hydration reaction . This leads to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Sodium Oleate is involved in the metabolic pathway of unsaturated fatty acid hydration, where it interacts with the enzyme oleate hydratase
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Natriumoleat wird typischerweise durch Neutralisation von Ölsäure mit Natriumhydroxid synthetisiert. Die Reaktion wird in einer alkoholischen Lösung durchgeführt und das Produkt wird durch Verdampfen des Lösungsmittels erhalten. Die Reaktion kann wie folgt dargestellt werden:
C18H34O2+NaOH→C18H33NaO2+H2O
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Verseifung von Fetten und Ölen hergestellt, die Ölsäure enthalten. Das Verfahren umfasst das Erhitzen der Fette oder Öle mit Natriumhydroxid, gefolgt von der Reinigung und Trocknung des resultierenden Natriumoleats {_svg_3}.
Arten von Reaktionen:
Neutralisation: this compound wird durch die Neutralisation von Ölsäure mit Natriumhydroxid gebildet.
Hydrolyse: this compound kann hydrolysiert werden, um Ölsäure und Natriumhydroxid zu ergeben.
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu erzeugen, einschließlich Aldehyde und Ketone.
Häufige Reagenzien und Bedingungen:
Neutralisation: Natriumhydroxid wird als Reagenz verwendet.
Hydrolyse: Wasser wird unter sauren oder basischen Bedingungen verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Hauptprodukte, die gebildet werden:
Neutralisation: this compound und Wasser.
Hydrolyse: Ölsäure und Natriumhydroxid.
Vergleich Mit ähnlichen Verbindungen
Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.
Sodium palmitate: A sodium salt of palmitic acid, also used in soaps and detergents.
Sodium laurate: A sodium salt of lauric acid, commonly used in personal care products.
Uniqueness: Sodium oleate is unique due to its monounsaturated structure, which imparts specific properties such as lower melting point and better solubility in water compared to saturated fatty acid salts like sodium stearate .
Eigenschaften
CAS-Nummer |
143-19-1 |
|---|---|
Molekularformel |
C18H34O2.Na C18H34NaO2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
sodium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
InChI-Schlüssel |
ZQCUDFIHJAXGTP-KVVVOXFISA-N |
Verunreinigungen |
GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Na] |
Color/Form |
WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES WHITE POWDER |
Dichte |
greater than 1.1 at 68 °F (USCG, 1999) |
melting_point |
455 °F (USCG, 1999) 232-235 °C |
Key on ui other cas no. |
143-19-1 |
Physikalische Beschreibung |
Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid White solid; [Merck Index] Light tan solid; [CAMEO] |
Löslichkeit |
IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER SOL IN ABOUT 20 PARTS ALCOHOL 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin |
Synonyme |
osteum sodium oleate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of sodium oleate in modifying the surface properties of materials like magnesium hydroxide?
A2: Sodium oleate effectively modifies the surface of materials like magnesium hydroxide (MH) by forming a coating. [] This coating not only enhances the hydrophobicity of the MH particles but also helps maintain their nano-size. [] The improved hydrophobicity and size control contribute significantly to the enhanced flame retardant and mechanical properties when this modified MH is used in applications like HDPE modification. []
Q2: How does sodium oleate impact the stability and morphology of nanobubbles, and what implications does this have on mineral flotation?
A3: Sodium oleate significantly influences the morphology and adsorption behavior of nanobubbles on mineral surfaces, with direct implications for flotation efficiency. [] Research indicates that the hydrophobic tail of the sodium oleate molecule interacts with the nanobubble, while the hydrophilic head remains exposed. [] This interaction leads to the formation of surfactant micelles with nanobubbles at their core, which then adsorb onto the mineral surface via specific interactions between the exposed hydrophilic group and the mineral. [] This specific adsorption, facilitated by sodium oleate, proves more effective than the hydrophobic interactions typically observed between nanobubbles and hydrophobic mineral surfaces, thereby enhancing the flotation process. []
Q3: What is the molecular formula and weight of sodium oleate?
A3: Sodium oleate has the molecular formula C18H33NaO2 and a molecular weight of 304.44 g/mol.
Q4: Are there any spectroscopic techniques used to characterize sodium oleate and its interactions?
A5: Yes, several spectroscopic techniques are employed to characterize sodium oleate and its interactions with other substances. Infrared (IR) spectroscopy is widely used to investigate the adsorption mechanisms of sodium oleate on mineral surfaces. [, , , , ] For instance, shifts in characteristic peaks in the IR spectra provide evidence of chemical interactions, such as the formation of metal oleates. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy helps analyze the chemical composition of materials before and after modification with sodium oleate. [] X-ray photoelectron spectroscopy (XPS) is another valuable tool for examining the surface chemistry of minerals after interaction with sodium oleate, providing insights into the adsorption process. []
Q5: How does the concentration of sodium oleate affect its performance in various applications?
A6: The concentration of sodium oleate plays a crucial role in dictating its efficacy across various applications. For example, in the context of coal dust explosion mitigation, an optimal concentration of sodium oleate is crucial for enhancing the dispersibility of rock dust particles in wet applications. [] Exceeding this optimal concentration can lead to a decline in dispersibility, making the treatment less effective than using regular wet dust. [] Similarly, in the flotation of fine ilmenite, optimal sodium oleate concentration ensures good floatability within a specific pH range. [] These findings highlight the importance of optimizing sodium oleate concentration for specific applications to achieve desired outcomes.
Q6: Does sodium oleate exhibit any catalytic properties, and if so, are there specific applications leveraging these properties?
A7: While sodium oleate itself might not be a conventional catalyst like transition metal complexes, it plays a critical role in influencing reaction pathways and product formation. For instance, in the synthesis of calcium sulfate whiskers, sodium oleate's selective adsorption on specific crystal faces significantly impacts crystal growth. [] This selective interaction, though not strictly catalytic, governs the morphology and size of the resulting whiskers. [] Therefore, while not a catalyst in the conventional sense, sodium oleate's role in directing crystal growth highlights its potential in material synthesis and nanomaterial fabrication.
Q7: Has computational chemistry been used to study sodium oleate?
A8: Yes, computational techniques, particularly molecular dynamics (MD) simulations, have been employed to gain a deeper understanding of sodium oleate's behavior at the molecular level. [] These simulations provide valuable insights into the interaction mechanisms between sodium oleate and different crystal faces, aiding in the elucidation of crystal growth mechanisms. [] Furthermore, MD simulations can potentially be used to explore the self-assembly behavior of sodium oleate in solution, providing valuable information for applications like drug delivery and material science.
Q8: How do structural modifications of sodium oleate or its analogs influence their activity?
A9: While this specific set of research papers doesn't delve deep into systematic SAR studies of sodium oleate analogs, some inferences can be drawn. For example, in studies examining the impact of fatty acid chain length on biological activity, sodium oleate (C18:1) demonstrated a distinct effect compared to its shorter-chain counterpart, sodium caprylate (C8:0). [] Sodium oleate effectively stimulated GLP-1 release, a crucial hormone in glucose regulation, whereas sodium caprylate showed no significant effect. [] This observation suggests that the length of the fatty acid chain plays a crucial role in dictating the biological activity of these compounds. Further research is needed to explore how specific structural modifications, such as chain length, saturation, and functional group alterations, influence the activity, potency, and selectivity of sodium oleate and its analogs across various applications.
Q9: Are there any specific challenges related to the stability of sodium oleate, and how are these addressed in formulations?
A10: Sodium oleate, being a soap, can undergo hydrolysis in aqueous solutions, potentially impacting its long-term stability and efficacy. [] While the provided research doesn't delve into specific formulation strategies for sodium oleate, it's conceivable that approaches commonly used to enhance the stability of surfactants could be applicable. These strategies may involve adjusting the pH, adding stabilizing agents, or encapsulating sodium oleate within delivery systems like nanoparticles or liposomes to protect it from degradation and control its release.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















